molecular formula C20H19Cl2N3O B2714490 1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea CAS No. 919867-66-6

1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea

Cat. No.: B2714490
CAS No.: 919867-66-6
M. Wt: 388.29
InChI Key: OXEUMJUCHGJSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea typically involves the reaction of 3,4-dichloroaniline with a suitable isocyanate derivative. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding urea derivative with additional functional groups, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dichlorophenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)amine
  • 1-(3,4-dichlorophenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)carbamate

Uniqueness

1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea is unique due to its specific chemical structure, which may confer distinct physical and chemical properties. These properties could include enhanced stability, specific reactivity, or unique biological activity compared to similar compounds.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O/c21-16-7-6-13(10-17(16)22)24-20(26)23-11-12-5-8-19-15(9-12)14-3-1-2-4-18(14)25-19/h5-10,25H,1-4,11H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEUMJUCHGJSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.